molecular formula C12H19NO3S B13376913 N-(3-hydroxypropyl)-4-isopropylbenzenesulfonamide

N-(3-hydroxypropyl)-4-isopropylbenzenesulfonamide

Cat. No.: B13376913
M. Wt: 257.35 g/mol
InChI Key: VGTRWBCFKAVYGS-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-4-isopropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an isopropyl group and a hydroxypropyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

N-(3-hydroxypropyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-10(2)11-4-6-12(7-5-11)17(15,16)13-8-3-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

VGTRWBCFKAVYGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-4-isopropylbenzenesulfonamide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Purification steps: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)-4-isopropylbenzenesulfonamide.

    Reduction: Formation of N-(3-hydroxypropyl)-4-isopropylbenzeneamine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxypropyl)-4-isopropylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxypropyl)phthalimide
  • N-(3-hydroxypropyl)aniline
  • N-(3-hydroxypropyl)-3α,12α-dihydroxy-5β-cholan-24-amide

Uniqueness

N-(3-hydroxypropyl)-4-isopropylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both hydroxypropyl and isopropyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.

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